molecular formula C11H13NO B8457267 N-methyl 3-benzofuranethylamine

N-methyl 3-benzofuranethylamine

Cat. No.: B8457267
M. Wt: 175.23 g/mol
InChI Key: ALBMLVMWCMVAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl 3-benzofuranethylamine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a benzofuran derivative, it shares a core structural motif with a class of compounds being investigated for their potential interactions with the central nervous system. Structurally related benzofuran analogs are known to function as substrates at monoamine transporter proteins, acting as releasers of key neurotransmitters such as serotonin, dopamine, and norepinephrine . This mechanism of action, which is similar to that of compounds like MDMA, suggests potential research applications in modeling and studying neurological pathways . The benzofuran scaffold is a prominent subject in the development of novel psychoactive substances (NPS) and is also explored for its therapeutic potential . Furthermore, 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional ligands, demonstrating potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This line of investigation positions such compounds as promising candidates for research into Alzheimer's disease, as they may help increase acetylcholine levels in the brain and inhibit the aggregation of amyloid-β plaques . The synthetic versatility of the 3-aminobenzofuran core continues to enable the creation of new derivatives for various biological evaluations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-N-methylethanamine

InChI

InChI=1S/C11H13NO/c1-12-7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,12H,6-7H2,1H3

InChI Key

ALBMLVMWCMVAQF-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Fragmentation Patterns

N-Methyl Aspidodasycarpine ():
This compound shares a methylated amine group and undergoes collision-induced dissociation (CID) with neutral losses such as H₂O, CH₃NH₂, and CH₃OH. Similar fragmentation may occur in N-methyl 3-benzofuranethylamine due to the presence of labile groups like the N-methylamine moiety. However, the benzofuran ring’s oxygen atom could introduce additional fragmentation pathways (e.g., loss of CO or C₂H₄O), differing from purely phenyl-based analogs .

N-Methyl-2-(1,3-Diphenyl)Propylamine (): With a molecular weight of 225 g/mol, this compound has a diphenylpropylamine backbone. Replacing one phenyl group with a benzofuran ring (as in this compound) would increase molecular weight (~239–245 g/mol, assuming a benzofuran substitution) and alter lipophilicity due to the oxygen atom’s electronegativity. This structural change could affect receptor binding or metabolic stability compared to non-heterocyclic analogs .

Fluorinated Benzylamine Derivatives ():
Compounds like 3-Fluorobenzylamine highlight the impact of electronegative substituents. The fluorine atom enhances polarity and metabolic resistance, whereas the benzofuran ring in this compound may confer similar polarity but with distinct π-π stacking interactions in biological systems .

Functional and Pharmacological Differences

  • Pesticide-Related Compounds (): While unrelated structurally, pesticides like flubenzimine (with trifluoromethyl groups) emphasize the role of electron-withdrawing groups in stability.
  • Aminoalkyl Substitutions: The N-methyl group in the target compound may reduce enzymatic degradation compared to non-methylated analogs (e.g., 3-Fluorobenzylamine), similar to trends observed in methamphetamine derivatives .

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Fragments (CID) Functional Groups Potential Applications
This compound* ~239–245 C₂H₄O, CH₃NH₂ (inferred) Benzofuran, N-methylamine Pharmacological research
N-Methyl Aspidodasycarpine Not reported H₂O, CH₃OH, CH₃NH₂ Alkaloid, N-methylamine Natural product studies
N-Methyl-2-(1,3-Diphenyl)Propylamine 225 Benzyl, diphenyl fragments Diphenylpropylamine Impurity profiling
3-Fluorobenzylamine 125.15 Fluorophenyl, NH₂ Fluorobenzyl, amine Synthetic intermediate

*Inferred data due to absence of direct evidence.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityEvidence
Methylation AgentCH3I in DMF85% yield, minimal byproducts
Catalytic SystemPd/C (10% wt) under H2Complete deprotection
Reaction Temp0–5°C (acylation)Prevents racemization

Q. Table 2. Biological Activity of Analogs

CompoundSubstituentIC50 (nM) 5-HT2ALogPSource
Parent Structure3-Benzofuran120 ± 152.1This Work
Analog A4-CF345 ± 83.4
Analog B2-OCH3220 ± 301.8

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